Thiophosphonic acid
Overview
Description
Thiophosphonic acid is an inorganic compound with the chemical formula H₃PO₃S. Structurally, it is derived from phosphoric acid, where one oxygen atom is replaced by a sulfur atom. This compound is colorless and is rarely isolated in pure form, often existing as a solution
Preparation Methods
Thiophosphonic acid can be synthesized through a multistep process. One common method involves the base hydrolysis of phosphorus pentasulfide to produce dithiophosphate, which is then isolated as its barium salt. The barium salt is decomposed with sulfuric acid, precipitating barium sulfate and liberating free dithiophosphoric acid. Under controlled conditions, dithiophosphoric acid hydrolyzes to give this compound .
Synthetic Route:
Base Hydrolysis of Phosphorus Pentasulfide: [ \text{P}_2\text{S}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{S} + 2 \text{H}_2\text{O} ]
Isolation as Barium Salt: [ 2 \text{Na}_3\text{PO}_2\text{S}_2 + 3 \text{BaCl}_2 \rightarrow 2 \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 6 \text{NaCl} ]
Decomposition with Sulfuric Acid: [ \text{Ba}_3(\text{PO}_2\text{S}_2)_2 + 3 \text{H}_2\text{SO}_4 \rightarrow 3 \text{BaSO}_4 + 2 \text{H}_3\text{PO}_2\text{S}_2 ]
Hydrolysis to this compound: [ \text{H}_3\text{PO}_2\text{S}_2 + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3\text{S} + \text{H}_2\text{S} ]
Chemical Reactions Analysis
Thiophosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: this compound can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acids.
Scientific Research Applications
Thiophosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential use in drug development and as a radioprotective agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of thiophosphonic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes. These complexes can inhibit enzyme activity or alter biochemical pathways. The sulfur atom in this compound plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Thiophosphonic acid is unique due to the presence of a sulfur atom replacing an oxygen atom in its structure. Similar compounds include:
Phosphoric Acid (H₃PO₄): Lacks the sulfur atom, making it less reactive in certain conditions.
Phosphonic Acid (H₃PO₃): Similar structure but without the sulfur atom, leading to different chemical properties.
Phosphinic Acid (H₃PO₂): Contains fewer oxygen atoms, resulting in distinct reactivity and applications
Biological Activity
Thiophosphonic acid and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
Thiophosphonic acids are organophosphorus compounds characterized by the presence of sulfur in the phosphorus moiety. They are structurally similar to phosphonic acids but possess a sulfur atom replacing one of the oxygen atoms in the phosphate group. This structural alteration imparts unique chemical properties and biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives has been extensively studied. A notable method involves the hydrolysis of phosphorus pentasulfide with water, which predominantly yields orthophosphoric acid alongside this compound . Various synthetic routes have also been explored to create specific derivatives with enhanced biological properties.
1. Anticancer Properties
Several studies have investigated the anticancer potential of this compound derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that certain thiophosphoric acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
2. Immunomodulatory Effects
Thiophosphonic acids have been shown to modulate immune responses. Research highlighted that Ukrain, a thiophosphoric acid derivative, significantly enhanced the lytic activity of spleen cells in vitro, suggesting its potential as an immunotherapeutic agent . This enhancement was observed to be up to 48-fold compared to control groups.
3. Chelation Properties
Thiophosphonic acids also demonstrate chelation capabilities with metal ions, making them useful in various applications, including environmental remediation and metal ion extraction. Studies indicate that this compound derivatives can effectively bind heavy metals such as Hg²⁺ and Cu²⁺, showcasing their potential in bioremediation efforts .
Case Studies
The biological activities of thiophosphonic acids are primarily mediated through their interaction with cellular targets. For example:
- Apoptosis Induction : Certain derivatives trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
- Immune Modulation : Compounds like Ukrain enhance immune cell activation, leading to increased cytotoxicity against tumor cells.
- Metal Ion Binding : The chelation mechanism involves the formation of stable complexes with metal ions, preventing their toxic effects.
Properties
IUPAC Name |
hydroxy-oxo-sulfanylphosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2PS/c1-3(2)4/h(H-,1,2,4)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGKFIGVRMNT-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[P+](=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2PS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315355 | |
Record name | Phosphonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19028-32-1 | |
Record name | Thiophosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019028321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.